Phenoxyacetyl chloride

Description

The exact mass of the compound Phenoxyacetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9808. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenoxyacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenoxyacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

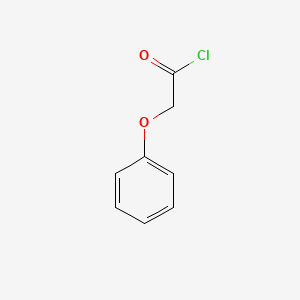

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUPAJQAJXVUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061029 | |

| Record name | Acetyl chloride, phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-99-5 | |

| Record name | 2-Phenoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride, phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxyacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phenoxyacetyl Chloride: History, Core Methodologies, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetyl chloride, a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, has a rich history intertwined with the development of modern organic chemistry. Its emergence in the mid-20th century, though not marked by a single definitive discovery, was a significant milestone, enabling crucial advancements in medicinal chemistry. This technical guide provides an in-depth exploration of the historical context and core synthetic methodologies for phenoxyacetyl chloride, complete with detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows.

Historical Context: A Catalyst for Innovation

The historical significance of phenoxyacetyl chloride is most notably linked to the development of semi-synthetic penicillins. Following the discovery of penicillin G, its instability in acidic environments presented a major hurdle for oral administration. The introduction of the phenoxyacetyl side chain, facilitated by phenoxyacetyl chloride, led to the creation of Penicillin V (phenoxymethylpenicillin).[1] This new derivative exhibited enhanced acid stability, revolutionizing antibiotic therapy by enabling effective oral treatment.[1] Beyond its role in pharmaceuticals, phenoxyacetyl chloride and its precursors became instrumental in the agrochemical industry as key intermediates in the synthesis of phenoxyacetic acid herbicides.

Core Synthetic Methodologies

The preparation of phenoxyacetyl chloride is primarily achieved through two main synthetic routes: the chlorination of phenoxyacetic acid and the direct reaction of phenol (B47542) with chloroacetyl chloride. Each method offers distinct advantages and is suited to different laboratory and industrial contexts.

Chlorination of Phenoxyacetic Acid

This is the most prevalent and widely employed method for synthesizing phenoxyacetyl chloride. The reaction involves the conversion of the carboxylic acid group of phenoxyacetic acid into an acyl chloride using a suitable chlorinating agent.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): The most frequently used reagent due to its high reactivity and the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification.[1]

-

Oxalyl Chloride ((COCl)₂): A milder alternative that often allows for reactions to be conducted at room temperature, which is advantageous for thermally sensitive substrates. It typically requires a catalytic amount of N,N-dimethylformamide (DMF).[2]

-

Phosphorus Pentachloride (PCl₅): An effective but more aggressive chlorinating agent. A notable drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product.

Reaction Mechanism with Thionyl Chloride:

The reaction proceeds through the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of phenoxyacetyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[3][4]

Synthesis from Phenol and Chloroacetyl Chloride

An alternative route involves the direct acylation of phenol with chloroacetyl chloride. This reaction can proceed via O-acylation to yield phenoxyacetyl chloride or C-acylation (a Friedel-Crafts type reaction) to produce hydroxy phenacyl chloride isomers, depending on the reaction conditions and catalysts used.[5][6] In nonpolar solvents, O-acylation is generally favored.[6]

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as yield, purity, reaction conditions, and cost. The following tables summarize quantitative data for the primary synthesis methodologies.

| Method | Chlorinating Agent | Typical Yield | Purity | Reaction Temperature | Reaction Time | Key Byproducts | Reference(s) |

| Chlorination of Phenoxyacetic Acid | Thionyl Chloride (SOCl₂) | 85-92% | >95% (after distillation) | Reflux (40-80°C) | 3-6 hours | SO₂, HCl | [2] |

| Chlorination of Phenoxyacetic Acid | Oxalyl Chloride ((COCl)₂) | High (specific data not readily available) | High | Room Temperature | 1.5-5 hours | CO, CO₂, HCl | [2] |

| Chlorination of Phenoxyacetic Acid | Phosphorus Pentachloride (PCl₅) | - | - | - | - | POCl₃, HCl | |

| Acylation of Phenol | Chloroacetyl Chloride | 70-94% | - | 0-130°C | Varies | HCl, C-acylated isomers | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid using Thionyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of phenoxyacetyl chloride.

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., containing CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid.

-

Under a fume hood, add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The addition can be performed at room temperature. A dry, inert solvent like dichloromethane can be used.

-

Gently heat the mixture to reflux using a heating mantle.

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude phenoxyacetyl chloride can be purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid.[2]

Protocol 2: Synthesis of Phenoxyacetyl Chloride from Phenol and Chloroacetyl Chloride

This protocol describes a general method for the O-acylation of phenol.

Materials:

-

Phenol

-

Chloroacetyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Dry, nonpolar solvent (e.g., benzene, diethyl ether)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve phenol in a dry, nonpolar solvent.

-

Add pyridine to the solution to act as a base and catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise from the addition funnel with constant stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with dilute acid (to remove pyridine), followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude phenoxyacetyl chloride by vacuum distillation.[5][6]

Mandatory Visualizations

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Application of Phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetyl chloride, a pivotal acyl chloride, has carved a significant niche in the landscape of synthetic organic chemistry and medicinal chemistry. Its discovery and subsequent utilization have been instrumental in the advancement of life-saving antibiotics and potent herbicides. This technical guide offers an in-depth exploration of the discovery, synthesis, chemical properties, and notable applications of phenoxyacetyl chloride, with a particular focus on its landmark role in the synthesis of Penicillin V.

Historical Context and Discovery

The precise moment of the first synthesis of phenoxyacetyl chloride is not marked by a singular date or discoverer but is deeply rooted in the expansion of organic synthesis during the early to mid-20th century. Initial investigations in the late 1940s focused on the preparation and reactivity of various chlorine-substituted phenoxyacetyl chlorides, primarily for their potential use as insecticides and herbicides.[1][2]

However, the most profound historical significance of phenoxyacetyl chloride emerged from its critical role in the evolution of semi-synthetic penicillins. Following Alexander Fleming's discovery of penicillin in 1928, and the subsequent efforts by Howard Florey and Ernst Chain to isolate and purify it, a significant challenge was the instability of natural penicillin G in acidic environments, which precluded oral administration.[1] The breakthrough came with the ability to modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus. The introduction of the phenoxyacetyl moiety, facilitated by the use of phenoxyacetyl chloride, led to the creation of Penicillin V (phenoxymethylpenicillin). This new derivative demonstrated enhanced acid stability, enabling it to be administered orally and marking a monumental leap forward in antibiotic therapy.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of phenoxyacetyl chloride is crucial for its safe handling and effective application in synthesis.

| Property | Value | Reference |

| Chemical Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | |

| CAS Registry Number | 701-99-5 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [3][4] |

| Boiling Point | 225-226 °C (lit.) | [5] |

| Density | 1.235 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.534 (lit.) | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform), reacts with water. | [3][6][7] |

| Sensitivity | Moisture sensitive. | [3][4] |

Synthesis of Phenoxyacetyl Chloride

The most prevalent method for synthesizing phenoxyacetyl chloride involves the chlorination of its corresponding carboxylic acid, phenoxyacetic acid. Several chlorinating agents can be employed, with thionyl chloride, oxalyl chloride, and phosphorus pentachloride being the most common.

Experimental Protocols

1. Synthesis using Thionyl Chloride (SOCl₂)

This is a widely used and effective method for laboratory-scale synthesis.

-

Materials: Phenoxyacetic acid, Thionyl chloride (SOCl₂), Dry benzene (B151609) or dichloromethane (B109758) (solvent).

-

Apparatus: Round-bottom flask, Reflux condenser with a drying tube (e.g., filled with CaCl₂), Magnetic stirrer and stir bar, Heating mantle, Distillation apparatus.

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place phenoxyacetic acid.

-

Add dry solvent (benzene or dichloromethane) to the flask.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature. The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude phenoxyacetyl chloride is then purified by fractional distillation under vacuum.[1]

-

2. Synthesis using Oxalyl Chloride ((COCl)₂)

This method is known for producing high-purity acyl chlorides with good yields.[8]

-

Materials: Phenoxyacetic acid, Oxalyl chloride ((COCl)₂), Dry dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

To a solution of phenoxyacetic acid in dry dichloromethane, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.[3]

-

The solvent and excess reagents are removed under reduced pressure to yield the crude phenoxyacetyl chloride, which can be further purified by vacuum distillation.

-

3. Synthesis using Phosphorus Pentachloride (PCl₅)

An older but still effective method for the preparation of acyl chlorides.

-

Materials: Phenoxyacetic acid, Phosphorus pentachloride (PCl₅), Inert solvent (e.g., dry benzene).

-

Procedure:

-

Treat phenoxyacetic acid with phosphorus pentachloride, often in an inert solvent. The reaction can be vigorous, and initial cooling may be necessary.[2]

-

After the initial reaction, the mixture is typically warmed to complete the reaction.

-

The phenoxyacetyl chloride is separated from the phosphorus oxychloride (POCl₃) byproduct by fractional distillation.[2] A drawback of this method is the generation of phosphorus-containing waste.[2]

-

Key Reactions and Applications

Phenoxyacetyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds.

-

Synthesis of Penicillin V: As previously mentioned, the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetyl chloride is a cornerstone of semi-synthetic penicillin production.[1]

-

Synthesis of Herbicides: Phenoxyacetyl chloride and its derivatives are key intermediates in the production of phenoxyacetic acid herbicides, which have been widely used for broadleaf weed control.[1]

-

Synthesis of β-Lactams: It is extensively used in the synthesis of β-lactams, which are core structural components of many antibiotic drugs.[2]

-

Formation of Esters and Amides: Phenoxyacetyl chloride reacts with alcohols and amines to form the corresponding esters and amides, respectively.[4][9]

-

Synthesis of Macrocyclic Compounds: Researchers have utilized phenoxyacetyl chloride in the creation of macrocyclic bis-β-lactams.[2][5]

Visualizing the Chemistry

Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

Caption: General synthesis of phenoxyacetyl chloride.

Acylation of 6-APA to Yield Penicillin V

Caption: Synthesis of Penicillin V via acylation.

Conclusion

From its origins in the exploratory phase of 20th-century organic chemistry to its pivotal role in the development of orally administered antibiotics and effective herbicides, phenoxyacetyl chloride has proven to be a reagent of profound impact. Its reactivity as an acylating agent continues to be harnessed in diverse areas of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists engaged in pharmaceutical and agrochemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]

- 5. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 9. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to Phenoxyacetyl Chloride (CAS 701-99-5): Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetyl chloride (CAS 701-99-5), a key reagent in synthetic organic chemistry, with a particular focus on its application in the pharmaceutical industry. This document details its chemical and physical properties, provides established synthesis protocols, and explores its pivotal role in the synthesis of β-lactam antibiotics, specifically Penicillin V. Furthermore, it elucidates the mechanism of action of Penicillin V, offering insights into its interaction with bacterial targets.

Physicochemical Properties of Phenoxyacetyl Chloride

Phenoxyacetyl chloride is a reactive acyl chloride characterized by a phenoxy group attached to an acetyl chloride moiety.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1] Due to its reactivity, particularly its sensitivity to moisture, it must be handled with care in a controlled laboratory environment.[1]

| Property | Value | Reference(s) |

| CAS Number | 701-99-5 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Appearance | Clear, slightly yellow to brown liquid | [3] |

| Boiling Point | 225-226 °C | [2][3] |

| Density | 1.235 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.534 | [2][3] |

| InChI Key | PKUPAJQAJXVUEK-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(Cl)COc1ccccc1 | [4] |

Synthesis of Phenoxyacetyl Chloride

The most common laboratory-scale synthesis of phenoxyacetyl chloride involves the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol outlines a general procedure for the synthesis of phenoxyacetyl chloride from phenoxyacetic acid and thionyl chloride.

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., containing calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid (1 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature under a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 40-80°C depending on the solvent) and maintain for 3-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude phenoxyacetyl chloride can be further purified by fractional distillation under vacuum to yield a clear liquid.

Application in Drug Development: Synthesis of Penicillin V

A significant application of phenoxyacetyl chloride is in the semi-synthesis of phenoxymethylpenicillin, commonly known as Penicillin V.[5] This antibiotic exhibits greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[5] The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural unit of penicillins.

Experimental Protocol: Synthesis of Penicillin V

The following is a generalized chemical synthesis of Penicillin V.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Phenoxyacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Preparation of 6-APA solution: Suspend 6-aminopenicillanic acid (1 equivalent) in an anhydrous solvent like dichloromethane in a reaction vessel.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) (1 equivalent) to the suspension to deprotonate the amino group of 6-APA, making it nucleophilic.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of phenoxyacetyl chloride (1 equivalent) in the same anhydrous solvent.

-

Reaction: Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours.

-

Work-up and Isolation: After the reaction is complete, the product can be isolated through a series of extraction and precipitation steps. The exact procedure may vary, but it typically involves washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by crystallization of the final product.

Mechanism of Action of Penicillin V

Penicillin V, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6][7]

The bacterial cell wall is composed of a peptidoglycan layer, which provides structural integrity.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by DD-transpeptidases, a type of PBP.[3][6]

The β-lactam ring of penicillin is structurally similar to the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[2] This structural mimicry allows the antibiotic to bind to the active site of the DD-transpeptidase.[2] The strained β-lactam ring then acylates a serine residue in the active site of the enzyme, forming a stable, covalent bond.[8] This irreversible inhibition of the PBP prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall.[2][6] As the bacterium grows, the internal osmotic pressure causes the cell to lyse, resulting in cell death.[2][6]

Safety and Handling

Phenoxyacetyl chloride is a corrosive substance that reacts violently with water.[7][9] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[9] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[7]

Conclusion

Phenoxyacetyl chloride (CAS 701-99-5) is a versatile and important reagent in organic synthesis, most notably for its role in the production of the orally active antibiotic Penicillin V. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for researchers and professionals in the field of drug development. The protocols and information provided in this guide serve as a valuable resource for the safe and effective use of this compound in a laboratory setting.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. benchchem.com [benchchem.com]

- 6. news-medical.net [news-medical.net]

- 7. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.biomol.com [resources.biomol.com]

- 9. The mechanisms of action for beta-lactam antibiotics and inhibitors of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of phenoxyacetyl chloride, a pivotal reagent in synthetic and medicinal chemistry. This document details its alternative names and synonyms, explores its critical role in the synthesis of key pharmaceutical compounds, and provides detailed experimental methodologies.

Alternative Names and Synonyms

Phenoxyacetyl chloride is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for easy reference and to aid in literature searches.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-phenoxyacetyl chloride | PubChem[1] |

| CAS Number | 701-99-5 | Santa Cruz Biotechnology[2], Sigma-Aldrich[3] |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1], Santa Cruz Biotechnology[2] |

| Linear Formula | C₆H₅OCH₂COCl | Sigma-Aldrich[3] |

| Synonym | Acetyl chloride, 2-phenoxy- | PubChem[1], Guidechem[4] |

| Synonym | Acetyl chloride, phenoxy- | PubChem[1], Fisher Scientific[5] |

| Synonym | Phenoxyacetic acid chloride | PubChem[1], Guidechem[4] |

| Synonym | Phenyloxyacetyl chloride | PubChem[1], Fisher Scientific[5] |

| Synonym | Phenoxyethanoyl chloride | Guidechem[4], Amitychem[6] |

| Synonym | (Phenyloxy)acetyl chloride | PubChem[1] |

| Synonym | 2-Phenoxyacetylchloride | PubChem[1], Fisher Scientific[5] |

| Synonym | Phenoxylacetylchloride | PubChem[1], Fisher Scientific[5] |

| Registry Number | NSC 9808 | PubChem[1], Guidechem[4] |

| EC Number | 211-862-4 | PubChem[1], Sigma-Aldrich[3] |

| Beilstein/REAXYS | 607585 | Sigma-Aldrich[3] |

| PubChem CID | 69703 | PubChem[1] |

| MDL Number | MFCD00000726 | Sigma-Aldrich[3], Fisher Scientific[5] |

Key Applications in Synthesis

Phenoxyacetyl chloride is a highly reactive acylating agent, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its most notable applications are in the pharmaceutical industry, particularly in the production of antibiotics and the protection of nucleosides during oligonucleotide synthesis.

Synthesis of β-Lactam Antibiotics

Phenoxyacetyl chloride is a crucial reagent in the synthesis of β-lactams, which form the core structure of many important antibiotics.[1][7] A prominent example is the synthesis of phenoxymethylpenicillin (Penicillin V). The introduction of the phenoxyacetyl side chain onto the 6-aminopenicillanic acid (6-APA) nucleus confers greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[7][8]

Protection of Guanosine (B1672433) in RNA Synthesis

In the chemical synthesis of RNA, the functional groups of the nucleoside building blocks must be protected to prevent unwanted side reactions. Phenoxyacetyl chloride is used to protect the N²-amino group of guanosine.[9] This protection is typically achieved after transient silylation of the guanosine hydroxyl groups.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving phenoxyacetyl chloride.

Protocol 1: Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

This protocol describes the conversion of phenoxyacetic acid to phenoxyacetyl chloride using thionyl chloride, a common and efficient method for preparing acyl chlorides.[8]

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or benzene (B151609)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenoxyacetic acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and placed in a fume hood.

-

Solvent Addition: Add anhydrous dichloromethane or benzene to the flask to dissolve the phenoxyacetic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM or 80°C for benzene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

-

Purification: The crude phenoxyacetyl chloride can be purified by fractional distillation under vacuum to yield the final product.

Protocol 2: Synthesis of Phenoxymethylpenicillin (Penicillin V)

This protocol outlines the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetyl chloride to produce Penicillin V.[7]

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Phenoxyacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Addition of Base: Cool the suspension in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring. Stir the mixture until the 6-APA dissolves.

-

Acylation: Slowly add a solution of phenoxyacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled 6-APA solution. Maintain the temperature below 5°C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: N²-Protection of Guanosine

This protocol describes the protection of the exocyclic amino group of guanosine using phenoxyacetyl chloride following a transient silylation procedure.[9]

Materials:

-

Guanosine

-

Anhydrous pyridine (B92270)

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Phenoxyacetyl chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Drying Guanosine: Dry the guanosine by co-evaporation with anhydrous pyridine.

-

Silylation: Suspend the dried guanosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Add an excess of chlorotrimethylsilane dropwise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the persilylated intermediate.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add phenoxyacetyl chloride (1.5-2.0 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

-

Quenching: Quench the reaction by the slow addition of cold water.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica (B1680970) gel column chromatography to isolate the N²-phenoxyacetyl guanosine derivative.

Visualizations

The following diagrams illustrate key workflows and reaction pathways involving phenoxyacetyl chloride.

References

- 1. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

Phenoxyacetyl chloride, with the IUPAC name 2-phenoxyacetyl chloride, is a highly reactive acyl chloride that serves as a pivotal intermediate in a multitude of synthetic organic reactions.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and agrochemicals, where it functions as a key building block for complex molecular architectures. This technical guide provides an in-depth overview of phenoxyacetyl chloride, encompassing its chemical structure, physicochemical properties, detailed synthetic protocols, and significant applications, with a particular focus on its role in drug development.

Chemical Identity and Structure

Phenoxyacetyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a phenoxy moiety.

-

Synonyms: Phenoxyacetic acid chloride, Phenyloxyacetyl chloride[1][2][3][4]

-

Molecular Formula: C₈H₇ClO₂[1]

-

Molecular Weight: 170.59 g/mol [1]

-

CAS Registry Number: 701-99-5[1]

The structure of phenoxyacetyl chloride is depicted in the following diagram:

Caption: Chemical structure of 2-phenoxyacetyl chloride.

Physicochemical and Spectroscopic Data

Phenoxyacetyl chloride is typically a colorless to pale yellow or brown liquid with a pungent odor.[5][6] It is sensitive to moisture and soluble in various organic solvents.[3][5][6] Key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of Phenoxyacetyl Chloride

| Property | Value |

| Appearance | Colorless to pale yellow/brown liquid[5][6] |

| Boiling Point | 225-226 °C |

| Density | 1.235 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.534 |

| Water Solubility | Reacts with water[6] |

Table 2: Spectroscopic Data for Phenoxyacetyl Chloride

| Technique | Data |

| ¹H NMR | Spectra available in databases.[2][7][8] |

| ¹³C NMR | Spectra available in databases.[2] |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available from NIST.[4] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available.[4] |

Synthesis of Phenoxyacetyl Chloride: Experimental Protocols

The most common and established method for the synthesis of phenoxyacetyl chloride is the chlorination of phenoxyacetic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the formation of gaseous byproducts, which simplifies purification.

Synthesis using Thionyl Chloride

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid. The entire apparatus should be assembled under a fume hood.

-

Solvent Addition: Add dry dichloromethane or benzene to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension of phenoxyacetic acid at room temperature.

-

Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude phenoxyacetyl chloride is then purified by fractional distillation under vacuum to yield a clear liquid.[5]

Synthesis using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, which often proceeds under milder conditions.

Materials:

-

Phenoxyacetic acid

-

Oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Dry dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Reaction Setup: To a solution of phenoxyacetic acid in dry dichloromethane in a round-bottom flask, add a catalytic amount of DMF.

-

Reagent Addition: Slowly add oxalyl chloride to the reaction mixture at room temperature.

-

Reaction: The reaction is typically stirred at room temperature for about an hour.[6]

-

Workup: The solvent and volatile byproducts are removed under reduced pressure to afford the crude phenoxyacetyl chloride, which can be purified by vacuum distillation.

The general workflow for the synthesis of phenoxyacetyl chloride is illustrated below.

Caption: General workflow for the synthesis of phenoxyacetyl chloride.

Applications in Drug Development and Organic Synthesis

Phenoxyacetyl chloride is a versatile reagent, primarily used as an acylating agent to introduce the phenoxyacetyl moiety into various molecules.

Synthesis of β-Lactam Antibiotics

A historically significant application of phenoxyacetyl chloride is in the synthesis of semi-synthetic penicillins.[5] It is famously used to acylate 6-aminopenicillanic acid (6-APA) to produce phenoxymethylpenicillin, also known as Penicillin V.[1] Penicillin V exhibits greater stability in acidic environments compared to Penicillin G, allowing for oral administration.[1][5]

The role of phenoxyacetyl chloride in the synthesis of Penicillin V is shown in the following diagram.

Caption: Role of phenoxyacetyl chloride in the synthesis of Penicillin V.

General Acylation Reactions

The high reactivity of the acyl chloride group allows for facile reactions with a wide range of nucleophiles.[1]

-

Alcohols: Reacts with alcohols to form esters.

-

Amines: Reacts with amines to form amides.

-

Imines: Undergoes [2+2] cycloaddition reactions with imines (the Staudinger synthesis) to form β-lactams.[1]

Other Applications

Phenoxyacetyl chloride is also utilized in the synthesis of:

-

Macrocyclic bis-β-lactams.[9]

-

N-protected guanosine (B1672433) derivatives for RNA synthesis.[9]

-

Phenoxyacetic acid herbicides.[6]

Safety and Handling

Phenoxyacetyl chloride is a corrosive and moisture-sensitive compound that must be handled with appropriate safety precautions.[5][6]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[5] Reacts violently with water.[6]

-

Handling: Work in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[6]

Phenoxyacetyl chloride is a valuable and versatile reagent in organic synthesis, with a rich history in the development of pharmaceuticals, particularly β-lactam antibiotics. Its high reactivity, coupled with well-established synthetic protocols, ensures its continued importance for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

- 1. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

- 2. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]

- 4. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Phenoxyacetyl chloride(701-99-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetyl chloride (C₈H₇ClO₂) is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its physical properties is crucial for its safe handling, application in chemical reactions, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of phenoxyacetyl chloride, complete with experimental protocols for their determination.

Core Physical Properties

Phenoxyacetyl chloride is a colorless to pale yellow or brown liquid with a pungent odor.[2][3] It is known to be sensitive to moisture and reacts with water.[3][4] Therefore, it should be handled under inert and dry conditions.

Quantitative Physical Data

The key physical properties of phenoxyacetyl chloride are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Colorless to pale yellow/brown liquid | [2][3][5] |

| Boiling Point | 225-226 °C at 760 mmHg | [1][3][6] |

| Melting Point | 100-100.5 °C | [3] |

| Density | 1.232 - 1.235 g/mL at 25 °C | [1][2][3][6] |

| Refractive Index | n20/D 1.534 | [1][3][6] |

| Flash Point | 84 °C | [2] |

| Vapor Pressure | 0.0823 mmHg at 25°C | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); reacts with water. | [2][3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as phenoxyacetyl chloride.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and accurate method for determining the boiling point of a small quantity of liquid is the micro-reflux method.[8][9]

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Place a small amount (a few milliliters) of phenoxyacetyl chloride into the test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Secure the test tube and thermometer in the heating apparatus, ensuring the thermometer bulb is positioned near the surface of the liquid but not touching it.

-

Heat the apparatus gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

Record the temperature at which the rapid stream of bubbles is maintained. This is the boiling point.

-

For increased accuracy, the determination should be repeated, and the average value taken.[10]

Determination of Density

Density is the mass of a substance per unit volume.[11] For a liquid like phenoxyacetyl chloride, this can be determined using a pycnometer or, more simply, a measuring cylinder and a balance.[12][13]

Apparatus:

-

Measuring cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

Place the clean and dry measuring cylinder on the electronic balance and tare the balance to zero.[13]

-

Carefully pour a known volume of phenoxyacetyl chloride into the measuring cylinder. Record the volume accurately, reading from the bottom of the meniscus at eye level to avoid parallax error.[11][12]

-

Place the measuring cylinder containing the liquid back on the balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.[12]

-

To ensure accuracy, the measurement should be repeated multiple times, and the average density calculated.[14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used for identification and purity assessment.[15] An Abbe refractometer is a common instrument for this measurement.[16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of phenoxyacetyl chloride onto the surface of the lower prism.

-

Close the prisms and allow the liquid to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.

Caption: Workflow for determining the physical properties of a liquid.

Conclusion

The physical properties of phenoxyacetyl chloride are well-defined and critical for its application in synthetic chemistry. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties in a laboratory setting. Adherence to these standard methods will ensure the quality and consistency of research and development outcomes involving this important chemical intermediate.

References

- 1. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]

- 4. Phenoxyacetyl chloride | CAS#:701-99-5 | Chemsrc [chemsrc.com]

- 5. Phenoxyacetyl chloride, 98% | CymitQuimica [cymitquimica.com]

- 6. Sigma Aldrich Phenoxyacetyl chloride 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 11. embibe.com [embibe.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of phenoxyacetyl chloride, a key reagent in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

Phenoxyacetyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound used as an intermediate in the synthesis of various organic molecules.

Table 1: Molecular Properties of Phenoxyacetyl Chloride

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3][4] |

| Linear Formula | C₆H₅OCH₂COCl | [5] |

| Molecular Weight | 170.59 g/mol | [1][2][3][4][5][6] |

| CAS Number | 701-99-5 | [1][3][6] |

Table 2: Atomic Composition and Contribution to Molecular Weight

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 170.595 |

Chemical Structure and Logical Relationships

The structure of phenoxyacetyl chloride is characterized by a phenoxy group attached to an acetyl chloride moiety. This structure dictates its reactivity as an acylating agent.

Caption: Chemical structure of phenoxyacetyl chloride.

Experimental Protocols

Due to the reactive nature of phenoxyacetyl chloride, specific experimental protocols are not detailed here. However, it is a key reactant in several well-established synthetic procedures. For instance, it is utilized in the synthesis of penicillin derivatives, such as phenoxymethylpenicillin (Penicillin V), through its reaction with 6-aminopenicillanic acid.[6] It is also employed in the synthesis of β-lactams, which are crucial components of many antibiotic drugs.[6]

Signaling Pathways and Experimental Workflows

The primary utility of phenoxyacetyl chloride is in chemical synthesis rather than biological signaling pathways. The logical workflow for its use typically involves its role as an electrophile in nucleophilic acyl substitution reactions.

Caption: General reaction workflow involving phenoxyacetyl chloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Phenoxyacetyl chloride | 701-99-5 [chemicalbook.com]

- 5. Phenoxyacetyl chloride 98 701-99-5 [sigmaaldrich.com]

- 6. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenoxyacetyl chloride. This document details the expected chemical shifts, multiplicities, and coupling constants, offering a valuable resource for the structural elucidation and quality control of this important chemical intermediate. The guide also includes a detailed experimental protocol for acquiring high-quality NMR spectra and visual diagrams to illustrate molecular structure and analytical workflow.

Introduction to Phenoxyacetyl Chloride and its Spectroscopic Analysis

Phenoxyacetyl chloride (C₈H₇ClO₂) is a reactive acyl chloride widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an acyl chloride and a phenoxy group, makes it a versatile building block for the introduction of the phenoxyacetyl moiety into various molecular scaffolds. Accurate spectroscopic characterization is crucial for confirming the identity and purity of phenoxyacetyl chloride. NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure.

Predicted and Experimental NMR Data

The following sections present the predicted and experimentally observed ¹H and ¹³C NMR data for phenoxyacetyl chloride. The data is presented in structured tables for clarity and ease of comparison. Assignments are based on established principles of NMR spectroscopy and data from available spectral databases.

¹H NMR Spectral Data

The ¹H NMR spectrum of phenoxyacetyl chloride in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the acetyl group.

Table 1: ¹H NMR Data for Phenoxyacetyl Chloride in CDCl₃

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (ortho) | ~7.28 | Doublet of doublets (dd) | ~8.8, 1.0 |

| H-3', H-5' (meta) | ~7.02 | Triplet of doublets (td) | ~8.8, 7.4, 1.0 |

| H-4' (para) | ~6.88 | Triplet (t) | ~7.4 |

| -CH₂- | 4.88 | Singlet (s) | N/A |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The assignments for the aromatic protons are based on typical substitution patterns. Some sources report a range of chemical shifts for the aromatic protons, and the exact values can vary slightly depending on the experimental conditions.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of readily available, fully assigned experimental data, the following table is based on predicted values, which serve as a reliable estimation for spectral interpretation.

Table 2: Predicted ¹³C NMR Data for Phenoxyacetyl Chloride in CDCl₃

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 171.5 |

| C-1' (ipso) | 157.0 |

| C-2', C-6' (ortho) | 129.9 |

| C-4' (para) | 122.5 |

| C-3', C-5' (meta) | 114.8 |

| -CH₂- | 67.9 |

Note: These are predicted chemical shifts and should be used as a guide for spectral assignment. Experimental values may vary.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of phenoxyacetyl chloride.

Sample Preparation

-

Sample Purity: Ensure the phenoxyacetyl chloride sample is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) can be used for spectral referencing.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of phenoxyacetyl chloride in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling: Phenoxyacetyl chloride is moisture-sensitive and corrosive. All handling should be performed in a fume hood, and the use of dry glassware and solvents is essential.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). However, the residual solvent peak of CDCl₃ can also be used for calibration.

NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Data Processing

-

Apodization: Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

The following diagrams illustrate the molecular structure of phenoxyacetyl chloride and a logical workflow for its NMR analysis.

References

Technical Guide: Spectroscopic Analysis of Phenoxyacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of phenoxyacetyl chloride using infrared (IR) spectroscopy and mass spectrometry (MS). It includes key spectral data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation pathways to support compound identification and characterization.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For phenoxyacetyl chloride (C₈H₇ClO₂), the IR spectrum reveals characteristic absorption bands corresponding to its acyl chloride, ether, and aromatic functionalities.

IR Spectral Data

The primary vibrational modes for phenoxyacetyl chloride are summarized below. The data is compiled from various spectral databases.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~1800 | Strong | C=O Stretch | Acyl Chloride |

| ~1600, ~1585, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~750, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| ~770-730 | Strong | C-Cl Stretch | Acyl Chloride |

Note: Exact peak positions can vary slightly based on the sampling technique (e.g., NEAT, ATR, gas phase).[1][2]

Experimental Protocol: FTIR Spectroscopy (Neat Sample)

This protocol is based on the common "capillary cell: neat" technique for liquid samples.[1]

-

Safety Precautions: Phenoxyacetyl chloride is corrosive and causes severe skin burns and eye damage.[1] All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Sample Preparation:

-

Place a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a holder.

-

Using a glass pipette, carefully transfer one small drop of neat (undiluted) phenoxyacetyl chloride onto the center of the plate.

-

Place a second salt plate directly on top of the first, spreading the liquid into a thin capillary film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Configure the instrument software to perform a background scan (with an empty sample compartment) to subtract atmospheric H₂O and CO₂ signals.

-

Set the scan parameters, typically a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Initiate the sample scan.

-

Once complete, process the resulting spectrum by performing a baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

-

Cleaning:

-

Disassemble the salt plates inside the fume hood.

-

Clean the plates thoroughly with a dry, non-polar solvent (e.g., anhydrous hexane (B92381) or chloroform), followed by air drying. Store the plates in a desiccator to prevent fogging from moisture.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.

Mass Spectrum Data

The molecular weight of phenoxyacetyl chloride is 170.59 g/mol .[1][4][5] The mass spectrum shows a molecular ion peak (M⁺) at m/z 170 and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Formula of Fragment |

| 170 | ~5 | [C₆H₅OCH₂COCl]⁺• | Molecular Ion (M⁺•) |

| 107 | 100 | [C₆H₅OCH₂]⁺ | Phenoxymethyl (B101242) Cation (Base Peak) |

| 77 | ~84 | [C₆H₅]⁺ | Phenyl Cation |

| 51 | ~32 | [C₄H₃]⁺ | Cyclobutadienyl Cation derivative |

Data compiled from NIST and MassBank of North America (MoNA).[1][2]

Fragmentation Pathway

Upon electron ionization, phenoxyacetyl chloride forms a molecular ion that undergoes predictable fragmentation. The primary cleavage event is the loss of a chlorine radical to form the stable phenoxymethyl acylium ion, which then loses carbon monoxide to generate the base peak at m/z 107.

Caption: Fragmentation pathway of phenoxyacetyl chloride under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for analyzing a liquid sample like phenoxyacetyl chloride using GC-MS with electron ionization.

-

Safety Precautions: As a reactive and corrosive compound, handle only in a fume hood with appropriate PPE.

-

Sample Preparation:

-

Prepare a dilute solution of phenoxyacetyl chloride (~1 mg/mL) in a volatile, inert organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

-

-

Instrument Setup (Gas Chromatograph):

-

Injector: Set to a temperature of ~250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

-

Instrument Setup (Mass Spectrometer):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-400.

-

Detector: Ensure the electron multiplier is calibrated and turned on.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to phenoxyacetyl chloride.

-

Analyze the spectrum to identify the molecular ion and major fragment peaks. Compare the fragmentation pattern to a reference library (e.g., NIST) for confirmation.

-

Integrated Analytical Workflow

The complete characterization of phenoxyacetyl chloride involves a logical sequence of steps, from sample handling to final data interpretation, integrating both IR and MS techniques.

Caption: Integrated workflow for the spectroscopic characterization of phenoxyacetyl chloride.

References

- 1. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 3. Phenoxyacetyl chloride(701-99-5) IR Spectrum [m.chemicalbook.com]

- 4. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 5. フェノキシアセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

phenoxyacetyl chloride safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Phenoxyacetyl Chloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. Phenoxyacetyl chloride (CAS No. 701-99-5) is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals and herbicides.[1][2][3] However, its reactivity, particularly its violent reaction with water and its corrosive nature, necessitates strict adherence to safety protocols.[3][4][5] This guide provides a comprehensive overview of the safety data and handling precautions for phenoxyacetyl chloride, compiled from various safety data sheets (SDS).

Hazard Identification and Classification

Phenoxyacetyl chloride is classified as a hazardous chemical and requires careful handling.[5] It is known to cause severe skin burns and eye damage, and may also cause respiratory irritation.[3][5][6] The compound reacts violently with water.[3][4]

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[5][6] |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[7] |

Source: Compiled from multiple safety data sheets.[5][6][7]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of phenoxyacetyl chloride is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of Phenoxyacetyl Chloride

| Property | Value | Source(s) |

| CAS Number | 701-99-5 | [4][5][8] |

| Molecular Formula | C₈H₇ClO₂ | [4][5][6] |

| Molecular Weight | 170.59 g/mol | [4][6] |

| Appearance | Colorless to pale yellow or brown liquid | [1] |

| Odor | Pungent | [1] |

| Melting Point | 28 - 30 °C | [4] |

| Boiling Point | 225-226 °C (lit.) | [2] |

| Density | 1.235 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 84 °C to 108.3 °C | [1][4] |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [4] |

| Vapor Density | 5.88 | [5] |

| Refractive Index | n20/D 1.534 (lit.) | [2] |

| Solubility | Soluble in organic solvents (ethanol, ether); Insoluble in water | [1] |

| Reactivity with Water | Reacts violently with water | [3][4][5] |

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize risks associated with phenoxyacetyl chloride.

Engineering Controls

All handling should be performed in a well-ventilated place, preferably within a chemical fume hood.[8][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is mandatory to prevent contact.

Caption: Personal Protective Equipment (PPE) selection workflow.

General Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[5][8][9]

-

Do not ingest the substance. If swallowed, seek immediate medical assistance.[8]

-

Crucially, do not allow contact with water or moisture.[5][8]

Storage Requirements

-

Store in a designated corrosives area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and water.[1][5]

-

The product is moisture-sensitive; exposure to moist air or water should be avoided.[1][3][5]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure or spill is critical. Always show the Safety Data Sheet to the attending medical professional.[5][8]

First-Aid Measures

Immediate medical attention is required for any exposure.[5][8]

Caption: First-aid response workflow for exposure incidents.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use the personal protective equipment outlined in section 4.2. Avoid breathing vapors and prevent contact with skin and eyes.[3][8][11]

-

Environmental Precautions: Do not let the product enter drains or contaminate the ground water system.[3][8]

-

Containment and Cleaning: Absorb the spillage with inert material (e.g., dry sand, earth).[9] Do not expose the spill to water.[5][8] Collect the absorbed material and shovel it into suitable, closed containers for disposal.[3][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9]

-

Unsuitable Extinguishing Media: Do not use water , as it reacts violently with the substance.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides and hydrogen chloride.[5][8]